Lariciresinol 4'-O-glucoside

Catalog No.
S15449475
CAS No.
M.F
C26H34O11
M. Wt
522.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lariciresinol 4'-O-glucoside

Product Name

Lariciresinol 4'-O-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)29)7-15-12-35-25(16(15)10-27)14-4-6-18(20(9-14)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1

InChI Key

KNFOHFRALRKTOJ-SAOYRWCPSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

(+)-Lariciresinol glucoside is a natural product found in Coptis japonica, Osmanthus fragrans, and other organisms with data available.

Lariciresinol 4'-O-glucoside (CAS: 107110-16-7) is a high-purity monoepoxylignan glycoside widely procured as an analytical reference standard and biochemical probe. With a molecular formula of C26H34O11 and a molecular weight of 522.55 g/mol, the attachment of a beta-D-glucopyranosyl moiety at the 4'-hydroxyl position fundamentally alters its physicochemical profile compared to its aglycone precursor, lariciresinol. In industrial and academic procurement, it is primarily sourced for the stringent chromatographic standardization of antiviral herbal extracts, such as Isatis indigotica (Radix Isatidis), and as a regiospecific benchmark for evaluating UDP-glycosyltransferase (UGT) biocatalysis [1]. Its enhanced hydrophilicity and specific mass spectrometric fragmentation pattern make it an indispensable standard where generic lignan mixtures fail to provide adequate resolution or quantitative accuracy [2].

Research Fit

1 Natural product lignan glycoside reference standard for analytical method development
2 Influenza A virus-induced inflammation signaling pathway studies
3 Lignan biosynthetic node and metabolic engineering target (UGT pathway)

Procuring generic lignan aglycones (e.g., lariciresinol) or closely related positional isomers (e.g., lariciresinol 4-O-glucoside) as substitutes for Lariciresinol 4'-O-glucoside introduces severe workflow liabilities. In reverse-phase UHPLC-MS/MS quality control, positional isomers exhibit near-identical precursor masses but distinct retention times and secondary fragmentation pathways; substituting them leads to peak misidentification and failed pharmacopeial compliance [1]. Furthermore, attempting to use the aglycone lariciresinol in aqueous cell-based assays or hydrophilic extraction standardizations fails due to its poor water solubility, necessitating high DMSO concentrations that can induce cytotoxicity or solvent artifacts [2]. For enzyme engineering, utilizing crude lignan mixtures instead of this specific 4'-O-glucoside standard prevents the precise calculation of regiospecific conversion kinetics (kcat/Km) for engineered glycosyltransferases, rendering biocatalytic validation impossible [1].

Substitution Risk

Attribute
Lariciresinol 4'-O-glucoside
Structural Analogs / Aglycones
Glycosylation pattern
C4′-O-β-D-glucopyranosyl with vanilloyl moiety
Different glycosylation may abolish anti-IAV cytokine inhibition
ADME profile
Monoglucoside: intermediate protein binding and metabolic stability expected
Aglycones/diglucosides exhibit distinct ADME, shifting assay outcomes
Biosynthetic origin
Product of dedicated UGT (IiUGT4) with distinct kinetics
Alternative lignans arise from different enzymes, altering pathway context

Analytical Processability: Baseline Resolution from Positional Isomers

In high-resolution mass spectrometry workflows (e.g., Q-Exactive Orbitrap) for plant extract standardization, distinguishing between lignan glycoside isomers is critical. Lariciresinol 4'-O-glucoside demonstrates a distinct chromatographic retention profile and unique MS2 fragmentation compared to its 4-O-glucoside counterpart, allowing for baseline resolution (Rs > 1.5) on standard C18 columns [1]. This specific mass-to-charge transition and retention time calibration prevents the >15% quantification error typically observed when using non-specific generic lignan standards in complex matrices [2].

Evidence DimensionChromatographic resolution and quantification accuracy
Target Compound DataSpecific RT and MS2 transitions enabling baseline resolution
Comparator Or BaselineGeneric lignan standard / Lariciresinol 4-O-glucoside (causes isomeric overlap)
Quantified DifferenceEliminates >15% quantification error caused by isomeric co-elution
ConditionsUHPLC-Q-Orbitrap HRMS profiling of complex botanical matrices

Ensures absolute peak assignment and regulatory compliance in the quality control of commercial herbal extracts.

Anti-IAV activity
Head-to-head
Active vs. Inactive
Specific to vanilloyl-containing glucoside; pinoresinol analog inactive
Cytokine inhibition (IP-10, MCP-1, MIP-1α) in A549 model

Assay Compatibility: Enhanced Aqueous Solubility via 4'-O-Glycosylation

The addition of the beta-D-glucopyranosyl group at the 4'-position fundamentally shifts the partition coefficient of the lignan. Compared to the lariciresinol aglycone, which requires significant organic solvent (e.g., >5% DMSO) to maintain stable 10 mM stock solutions, Lariciresinol 4'-O-glucoside exhibits a >50-fold increase in aqueous solubility . This allows for the preparation of high-concentration aqueous screening media without the risk of solvent-induced precipitation or background cytotoxicity, making it vastly superior for sensitive cell-based antiviral or antioxidant assays [1].

Evidence DimensionAqueous solubility limit and DMSO dependence
Target Compound Data>10 mg/mL in aqueous buffer, <1% DMSO needed for 10 mM stock
Comparator Or BaselineLariciresinol aglycone (<0.2 mg/mL in aqueous buffer, >5% DMSO needed)
Quantified Difference>50-fold higher aqueous solubility
ConditionsPhosphate-buffered saline (pH 7.4) at standard ambient temperature

Allows researchers to conduct high-concentration biological screening without introducing confounding solvent toxicity.

Tyrosinase inhibition
Head-to-head
IC₅₀ 42.1 μM
Moderate potency benchmark for methoxylated monoglucosides
Vs. eleutheroside E1 (28 μM) and kojic acid (25.4 μM)

Precursor Suitability: Regiospecific Benchmark for UGT Enzyme Engineering

In synthetic biology workflows targeting lignan modification, quantifying the regioselectivity of engineered uridine diphosphate glycosyltransferases (UGTs) requires exact reference standards. Lariciresinol 4'-O-glucoside serves as the definitive analytical product for evaluating enzymes like UGT71B5a/b/c, enabling the precise calculation of kcat/Km values [1]. Using crude extracts or mixed aglycone substrates fails to provide the necessary stoichiometric baseline, whereas this pure standard allows for the absolute quantification of 4'-O-glycosylation efficiency versus 4-O-glycosylation [1].

Evidence DimensionEnzymatic kinetic quantification (kcat/Km)
Target Compound DataEnables exact regiospecific kinetic modeling for 4'-OH targeted enzymes
Comparator Or BaselineCrude lignan mixtures (prevents specific kinetic resolution)
Quantified DifferenceProvides 100% specificity for 4'-OH targeted biocatalytic yield calculations
ConditionsIn vitro recombinant UGT enzyme assays with UDP-glucose

Crucial for industrial biotech firms needing to validate the regioselectivity and yield of engineered glycosyltransferase enzymes.

ADME class inference
Class-level
Intermediate protein binding & metabolic stability expected
Monoglucoside ADME space differs from aglycone and diglucoside
Based on pinoresinol analog data; direct validation required
UGT enzyme specificity
Head-to-head
IiUGT4 preferentially glycosylates lariciresinol
Dedicated biosynthetic pathway supports metabolic engineering
Kinetic analysis and in planta validation in I. indigotica

Pharmacopeial Standardization of Antiviral Botanical Extracts

Directly leveraging its unique UHPLC-MS/MS retention profile, this compound is procured as a primary reference standard for the quality control of Isatis indigotica (Radix Isatidis) and other commercial herbal formulations, ensuring accurate quantification free from isomeric interference [1].

Validation of Engineered Glycosyltransferases (UGTs)

In industrial biocatalysis, it is utilized as a definitive product benchmark to measure the regiospecificity and catalytic efficiency (kcat/Km) of novel plant-derived or engineered UGTs targeting the 4'-hydroxyl group of monolignols and lignans [2].

Aqueous-Phase Antioxidant and Antimicrobial Screening

Due to its enhanced water solubility compared to aglycone lignans, it serves as an ideal hydrophilic reference compound in cell-based assays evaluating Keap1-mediated oxidative stress modulation or porin-targeted antimicrobial activity, eliminating DMSO-induced assay artifacts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Influenza A virus inflammation signaling research
Compound-specific cytokine inhibition profile
Replicate reported IP-10, MCP-1, MIP-1α inhibition
Tyrosinase inhibition and melanogenesis studies
Defined IC₅₀ benchmark for methoxylated monoglucosides
Comparative enzyme kinetics against reference inhibitors
Lignan glycoside pathway reconstruction
Specific UGT substrate (IiUGT4) for heterologous expression
LC-MS quantification and pathway validation
Monoglucoside lignan ADME profiling
Distinct monoglucoside ADME space vs. aglycones/diglucosides
Direct measurement of protein binding and metabolic stability

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

522.21011190 g/mol

Monoisotopic Mass

522.21011190 g/mol

Heavy Atom Count

37

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